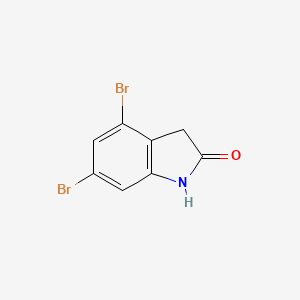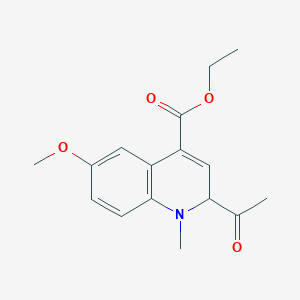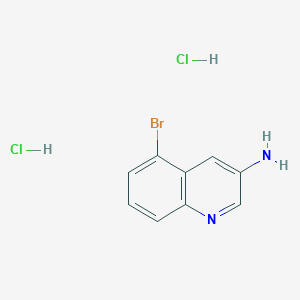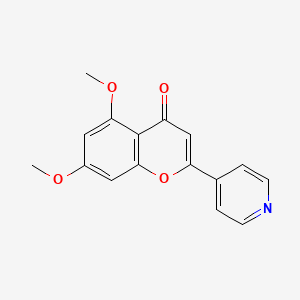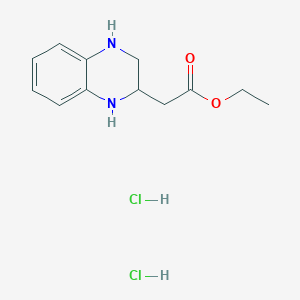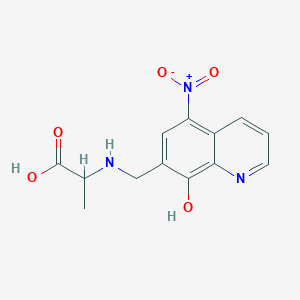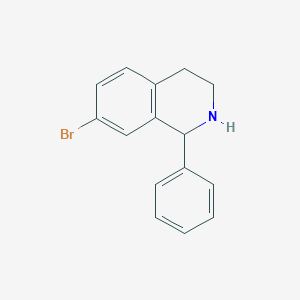
2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide is an organic compound with the molecular formula C6H6Br2N2O. It is commonly used in various chemical reactions and research applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide typically involves the bromination of 1-(pyrimidin-5-yl)ethanone. This reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted ethanones.
Oxidation Reactions: Products include oxo derivatives.
Reduction Reactions: Products include alcohol derivatives.
Scientific Research Applications
2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide is widely used in scientific research due to its versatility:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophiles. This reactivity is utilized in various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(pyrimidin-4-yl)ethanone hydrobromide: Similar structure but with the bromine atom at a different position on the pyrimidine ring.
2-Bromo-1-(5-methylpyridin-3-yl)ethanone hydrobromide: Contains a methyl group on the pyridine ring.
2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide: Contains a chlorine atom on the pyridine ring.
Uniqueness
2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and properties compared to its analogs .
Properties
CAS No. |
58004-77-6 |
|---|---|
Molecular Formula |
C6H6Br2N2O |
Molecular Weight |
281.93 g/mol |
IUPAC Name |
2-bromo-1-pyrimidin-5-ylethanone;hydrobromide |
InChI |
InChI=1S/C6H5BrN2O.BrH/c7-1-6(10)5-2-8-4-9-3-5;/h2-4H,1H2;1H |
InChI Key |
CCBCLPZZTBLXGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C(=O)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine](/img/structure/B11838260.png)



